An In-depth Technical Guide to 2-(Methylthio)acetamide (CAS: 22551-24-2)
An In-depth Technical Guide to 2-(Methylthio)acetamide (CAS: 22551-24-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylthio)acetamide is a sulfur-containing organic compound that serves as a versatile building block in organic synthesis.[1] Its utility is prominent in the preparation of various pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic data, reactivity, and potential biological applications of 2-(Methylthio)acetamide, along with detailed experimental protocols and safety information.
Physicochemical Properties
2-(Methylthio)acetamide is a white to almost white crystalline solid.[1][2] It is soluble in polar solvents such as methanol.[1][2] Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 22551-24-2 | [1][2] |
| Molecular Formula | C₃H₇NOS | [1][2] |
| Molecular Weight | 105.16 g/mol | [1][2] |
| Melting Point | 99-104 °C | [1][2] |
| Boiling Point | 259 °C | [1][2] |
| Appearance | White crystalline solid | [1][2] |
| Solubility | Soluble in polar solvents (e.g., methanol) | [1][2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 2-(Methylthio)acetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ¹H | DMSO-d₆ | 2.10 | Singlet | 3H | -SCH₃ |
| ¹H | DMSO-d₆ | 3.45 | Singlet | 2H | -CH₂- |
| ¹H | DMSO-d₆ | 7.20 | Broad Singlet | 2H | -NH₂ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 1650 | C=O (Amide I) Stretch |
| 2550 | S-H Stretch (trace impurity) |
Synthesis and Purification
2-(Methylthio)acetamide can be synthesized through several routes, with the nucleophilic substitution of chloroacetamide being a common method.
Synthesis via Nucleophilic Substitution
A prevalent method for the synthesis of 2-(Methylthio)acetamide involves the reaction of chloroacetamide with a methylthiol source, such as sodium thiomethoxide.
Experimental Protocol: Synthesis of 2-(Methylthio)acetamide
Materials:
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Chloroacetamide
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Sodium thiomethoxide
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Ethanol/water (1:1 v/v)
-
Hydrochloric acid (for neutralization)
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Ethyl acetate (B1210297) (for extraction)
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Anhydrous magnesium sulfate
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Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chloroacetamide in an ethanol/water (1:1 v/v) mixture.
-
Add sodium thiomethoxide to the solution portion-wise while stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture to 60-70 °C and maintain it at this temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize it with a suitable acid, such as dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude 2-(Methylthio)acetamide can be purified by recrystallization or column chromatography.[1]
-
Recrystallization: Using an ethanol/water (3:1) mixture can yield crystals with ≥99% purity.[1]
-
Column Chromatography: Purification over silica (B1680970) gel using a hexane:ethyl acetate (4:1) eluent can remove sulfur-containing impurities.[1]
Caption: Synthesis and Purification Workflow.
Chemical Reactivity
The functional groups in 2-(Methylthio)acetamide, the methylthio group and the amide group, allow for a variety of chemical transformations.
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Oxidation: The methylthio group can be oxidized to form the corresponding sulfoxide (B87167) or sulfone using oxidizing agents like hydrogen peroxide.
-
Reduction: The amide group can be reduced.
-
Substitution: The methylthio group can be involved in substitution reactions.
Caption: Reactivity of 2-(Methylthio)acetamide.
Applications in Research and Drug Development
2-(Methylthio)acetamide is a valuable intermediate in the synthesis of more complex molecules.
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) nepafenac.
-
Heterocyclic Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, which are important scaffolds in many biologically active molecules.
-
Peptidomimetics: This compound can be incorporated into peptidomimetics to enhance their stability and binding affinity.
Biological Activity
Preliminary studies have indicated that 2-(Methylthio)acetamide may possess several biological activities.
-
Antimicrobial Properties: Research suggests potential antimicrobial activity against certain bacterial strains.
-
Anti-inflammatory Research: It is being investigated for its anti-inflammatory properties, possibly through the inhibition of cyclooxygenase (COX) enzymes.
-
Nematicidal Activity: In agriculture, it has shown promise in controlling root-knot nematodes.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Materials:
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2-(Methylthio)acetamide
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of 2-(Methylthio)acetamide in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).
-
Inoculate each well (except for the sterility control) with the bacterial suspension.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: MIC Assay Workflow.
Safety and Handling
2-(Methylthio)acetamide is classified as a skin and eye irritant (Category 2 under GHS).[3]
-
Handling: Use personal protective equipment (PPE) such as gloves, goggles, and a lab coat.[3] Work in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from oxidizing agents.
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[3] If inhaled, move to fresh air. Seek medical attention if irritation persists.[3]
Conclusion
2-(Methylthio)acetamide is a chemical compound with significant potential in synthetic chemistry, particularly in the pharmaceutical and agrochemical industries. Its versatile reactivity and emerging biological activities make it a subject of interest for further research and development. Proper handling and safety precautions are essential when working with this compound. This guide provides a foundational understanding for professionals engaged in the study and application of 2-(Methylthio)acetamide.


